2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
Description
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Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWCRONJQRSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₄S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1172911-58-8 |
Anticancer Activity
Research indicates that derivatives of thiadiazoles, including the compound , exhibit notable anticancer properties. A review on 1,3,4-thiadiazole derivatives highlighted their potential against various cancer cell lines:
- In vitro studies demonstrated that certain thiadiazole derivatives had IC50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
- The compound's mechanism of action may involve the inhibition of specific pathways related to cancer cell proliferation and survival.
Neuropharmacological Activity
The piperidine moiety within the compound suggests potential neuropharmacological effects. Compounds containing piperidine rings have been associated with various activities such as:
- Anticonvulsant properties , where certain analogs have shown effectiveness in eliminating tonic extensor phases in animal models .
- Cognitive enhancement , as some studies suggest that piperidine derivatives can modulate neurotransmitter systems involved in learning and memory.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of thiadiazole derivatives. Some compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds were found to be between 100-400 μg/mL.
Study A: Anticancer Efficacy
In a recent study published in Molecules, a series of thiadiazole derivatives were synthesized and tested for their anticancer efficacy. Among them, the compound demonstrated significant cytotoxicity against multiple cancer cell lines with selectivity towards malignant cells over normal cells .
Study B: Neuropharmacological Effects
A study investigating the neuropharmacological effects of piperidine derivatives found that specific modifications to the piperidine structure enhanced anticonvulsant activity. The presence of methoxy groups was correlated with increased efficacy in seizure models .
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Compounds similar to 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole have been shown to decrease the viability of various cancer cell lines, including leukemia and solid tumors. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of human colon cancer cells (HCT-116) and other malignancies by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Thiadiazole compounds are recognized for their antimicrobial activities against a range of pathogens. The presence of the sulfonyl group in the structure enhances these properties. In vitro studies have shown that derivatives with similar structures can effectively combat Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticonvulsant Effects
Some derivatives of thiadiazoles have been evaluated for their anticonvulsant activity. The structural features of this compound may confer similar properties, potentially acting through modulation of neurotransmitter systems or ion channels involved in seizure activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the piperidine moiety or the introduction of different substituents on the thiadiazole ring can significantly influence their pharmacological profiles. For example:
- Substituents at Position 5 : Variations can enhance anticancer activity by improving binding affinity to target proteins.
- Sulfonyl Group : This moiety is essential for increasing solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:
-
Study on Anticancer Activity :
- A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines.
- Results indicated a significant reduction in cell viability (up to 80%) in treated groups compared to controls.
-
Antimicrobial Evaluation :
- Thiadiazole compounds were tested against Staphylococcus aureus and Escherichia coli.
- Notably, a derivative showed an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics like ampicillin.
-
Neuropharmacological Studies :
- Compounds were assessed for their potential anticonvulsant effects using animal models.
- Results demonstrated a dose-dependent reduction in seizure frequency.
Q & A
Q. Key factors affecting yield :
- Reagent stoichiometry : Excess POCl₃ (3 mol) improves cyclization efficiency .
- Temperature : Reflux conditions (e.g., 90°C for thiadiazole formation) enhance reaction kinetics but require monitoring to avoid decomposition .
- Solvent choice : Ethanol or DMSO/water mixtures for recrystallization improve purity and yield .
Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Basic Research Question
Structural validation relies on:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and confirms sulfonyl/piperidine connectivity .
- X-ray crystallography : Resolves bond lengths (C–S: ~1.68 Å in thiadiazole) and dihedral angles (e.g., 67.0°–63.9° in triclinic crystals) to verify stereochemistry .
- IR spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .
Q. Example data :
| Parameter | Value (X-ray) | Source |
|---|---|---|
| Crystal system | Triclinic (P1) | |
| Unit cell dimensions | a=10.756 Å, b=10.885 Å | |
| R factor | 0.040 |
How can researchers optimize the synthesis to improve regioselectivity and reduce by-products?
Advanced Research Question
Strategies :
- Directed coupling : Use protecting groups (e.g., Boc for piperidine) to block undesired sulfonylation sites .
- Catalytic control : Employ Pd catalysts for Suzuki-Miyaura coupling to enhance cyclopropyl-thiadiazole linkage specificity .
- By-product monitoring : Implement TLC/HPLC (C18 columns, acetonitrile/water mobile phase) to track intermediates and adjust reaction time/temperature .
Q. Case study :
- In analogous thiadiazole syntheses, reducing POCl₃ from 3 mol to 2.5 mol decreased phosphorous-containing impurities by 15% .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Advanced Research Question
Methodological approaches :
- Dose-response normalization : Compare EC₅₀ values under standardized assays (e.g., fixed pH 7.4, 37°C) to account for variability in cytotoxicity studies .
- Structural analogs : Test derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Meta-analysis : Pool data from binding assays (e.g., Ki values for kinase inhibition) using random-effects models to identify outliers .
Q. Example :
- Discrepancies in antimicrobial activity (MIC: 2–32 µg/mL) were resolved by controlling bacterial strain viability thresholds across labs .
How does molecular docking aid in predicting the pharmacological potential of this compound?
Advanced Research Question
Workflow :
- Target selection : Prioritize proteins (e.g., COX-2, EGFR) with binding pockets accommodating the sulfonyl-piperidine moiety .
- Docking software : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds (e.g., thiadiazole N with Arg120) and hydrophobic contacts (cyclopropyl with Phe504) .
- Validation : Compare docking scores (ΔG: −8.2 kcal/mol) with experimental IC₅₀ values to refine pose predictions .
Q. Case study :
- A docking study of a related oxadiazole derivative predicted COX-2 inhibition (Ki: 0.8 µM), later confirmed via enzymatic assays .
What are the stability profiles of this compound under varying pH and temperature, and how to design experiments to assess them?
Advanced Research Question
Experimental design :
Q. Key findings :
- Optimal stability : pH 7.4 (PBS buffer) at 4°C preserves >95% integrity over 72 hours .
- Degradation pathways : Acidic conditions (pH <3) hydrolyze the sulfonamide bond, generating 4-methoxyphenylsulfonic acid .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Methodology :
- Scaffold modifications : Synthesize analogs with varied substituents (e.g., piperazine instead of piperidine) to assess steric/electronic effects .
- Pharmacokinetic profiling : Measure logP (e.g., 2.8 via shake-flask method) and plasma protein binding (≥90%) to correlate lipophilicity with bioavailability .
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based), and membrane permeability (Caco-2 monolayers) .
Q. Example SAR trend :
- Derivatives with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring showed 3-fold higher kinase inhibition than electron-donating groups (-OCH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
